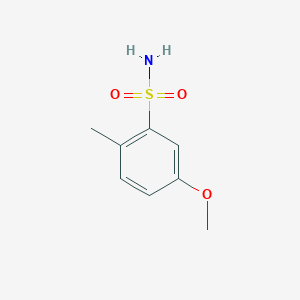
5-(2-Methylphenyl)pyridin-3-ol
Overview
Description
Scientific Research Applications
Biotechnological Applications
- Pyridinols and pyridinamines, including 5-(2-Methylphenyl)pyridin-3-ol, are crucial intermediates in the chemical industry. Burkholderia sp. MAK1, a soil bacterium, has shown potential in converting various pyridine derivatives into hydroxylated pyridines, which are in high demand as pharmaceutical synthons. This biocatalytic approach presents an efficient method for producing various pyridin-5-ols and pyridin-N-oxides, suggesting a promising avenue for large-scale production of these compounds (Stankevičiūtė et al., 2016).
Pharmacological Applications
- Certain pyridine derivatives, including this compound, have been studied for their potential as pharmaceutical agents. For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine has been identified as a potent and selective metabotropic glutamate subtype 5 receptor antagonist, showing potential for use in anxiety treatment (Cosford et al., 2003).
Material Science Applications
- Pyridine derivatives are also used in the development of organic light-emitting diodes (OLEDs). High efficiency electroluminescence in orange-red iridium(III) complexes for OLEDs has been achieved using pyrazol-pyridine ligands, suggesting the potential of pyridine derivatives in improving the performance of OLED devices (Su et al., 2021).
Chemical Synthesis
- Pyridine derivatives are crucial in organic chemistry and drug discovery. For example, a catalytic method that introduces a methyl group onto the aromatic ring of pyridines has been developed, demonstrating the versatility of these compounds in synthetic applications (Grozavu et al., 2020).
properties
IUPAC Name |
5-(2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-12(9)10-6-11(14)8-13-7-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWSKUEELYDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682514 | |
| Record name | 5-(2-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-87-9 | |
| Record name | 5-(2-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)







